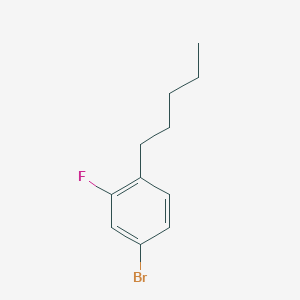

4-Bromo-2-fluoro-1-pentylbenzene

Description

Significance of Bromo-Fluoro-Aromatic Scaffolds in Contemporary Organic Synthesis

Bromo-fluoro-aromatic scaffolds are highly valued in modern organic synthesis due to the unique and complementary reactivity of the bromine and fluorine substituents. Fluorine, being the most electronegative element, imparts significant changes to a molecule's properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. nih.govcore.ac.uk The incorporation of fluorine is a widely used strategy in medicinal chemistry to enhance the efficacy of drug candidates. nih.govsigmaaldrich.com For instance, replacing a carbon-hydrogen bond with a carbon-fluorine bond can block sites of metabolic oxidation, thereby increasing the bioavailability of a drug. sigmaaldrich.com

The bromine atom, in contrast, serves as a versatile synthetic handle. Its presence on the aromatic ring provides a reactive site for a multitude of cross-coupling reactions, such as Suzuki, Stille, and Heck couplings. These reactions are cornerstones of modern synthetic chemistry, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with high precision and efficiency. A compound bearing both a fluorine and a bromine atom, such as 4-bromo-2-fluorophenyl-containing structures, can be used as an intermediate in the synthesis of non-steroidal anti-inflammatory drugs and other biologically active compounds. guidechem.com The bromo-substituent allows for further molecular elaboration through coupling reactions, while the fluoro-substituent can confer desirable properties to the final product. This "orthogonal" reactivity makes bromo-fluoro-aromatic scaffolds powerful tools for the construction of complex molecular architectures.

Historical and Current Perspectives on Strategic Synthesis Approaches for Substituted Arenes

The synthesis of substituted arenes has been a central theme in organic chemistry for over a century. Historically, the primary method for introducing substituents onto a benzene (B151609) ring was through electrophilic aromatic substitution (EAS). Reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation allowed for the direct functionalization of the aromatic core. chemicalbook.com The directing effects of existing substituents (ortho-, para-, or meta-directing) were a key consideration in planning the synthesis of polysubstituted benzenes. chemicalbook.com For example, the synthesis of 1-bromo-2-fluorobenzene (B92463) can be achieved from o-bromoaniline via a modification of the Schiemann reaction, a classic method for introducing fluorine.

While these classic methods are still fundamental, the 20th and 21st centuries have seen the development of more sophisticated and selective strategies. The advent of transition-metal-catalyzed cross-coupling reactions revolutionized the field, providing methods to form bonds with a level of control previously unattainable. prepchem.com Another powerful modern technique is directed ortho-metalation, where a functional group on the benzene ring directs a strong base, typically an organolithium reagent, to deprotonate the adjacent (ortho) position. youtube.com This generates a highly reactive intermediate that can be quenched with various electrophiles to install a new substituent with perfect regioselectivity. For instance, the deprotonation of fluoroarenes carrying other halogen substituents often occurs at a position adjacent to the fluorine atom. nist.gov These modern methods, often used in conjunction with traditional EAS reactions, provide chemists with a robust toolbox for the programmed and efficient synthesis of complex polysubstituted arenes. sigmaaldrich.comrsc.org

Contextualization of 4-Bromo-2-fluoro-1-pentylbenzene within the Landscape of Halogenated Aromatic Chemistry

This compound is a specific example of a polysubstituted halogenated aromatic compound. Its structure, featuring a bromine atom, a fluorine atom, and a pentyl group on a benzene ring, makes it a potentially useful intermediate in various synthetic applications, particularly in the creation of liquid crystals and pharmaceutical precursors.

Physicochemical Properties

While specific experimental data for this compound is not widely published, its properties can be inferred from its structure and data available for analogous compounds.

| Property | Value |

| CAS Number | 134445-80-0 |

| Molecular Formula | C₁₁H₁₄BrF |

| Molecular Weight | 245.13 g/mol |

| Boiling Point | Not available |

| Density | Not available |

Synthesis

A plausible synthetic route to this compound would involve the Friedel-Crafts alkylation of a suitable bromofluorobenzene precursor. The most direct precursor would be 1-bromo-3-fluorobenzene (B1666201). In a typical Friedel-Crafts alkylation, the aromatic ring reacts with an alkyl halide (in this case, a pentyl halide such as 1-chloropentane (B165111) or 1-bromopentane) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). masterorganicchemistry.comlibretexts.org

The fluorine and bromine atoms on the precursor ring will direct the incoming pentyl group. Both are ortho-, para-directors, but fluorine is an activating group (weakly) while bromine is a deactivating group. Therefore, the substitution is expected to occur at the positions ortho or para to the fluorine atom. Given the substitution pattern of the precursor, the primary products would be 2-bromo-4-fluoro-1-pentylbenzene and this compound. The isomers would then need to be separated.

Spectroscopic Data (Predicted)

| Spectroscopy | Predicted Features |

| ¹H NMR | The spectrum would show characteristic signals for the aromatic protons, influenced by the electronic effects and coupling to both each other and the fluorine atom. The pentyl group would exhibit signals in the aliphatic region (approx. 0.8-2.7 ppm), with the methylene (B1212753) group attached to the ring appearing as the most downfield of the aliphatic signals. |

| ¹³C NMR | The spectrum would display 11 distinct signals corresponding to the 11 carbon atoms in the molecule. The aromatic carbons would appear in the range of approximately 110-165 ppm, with their chemical shifts influenced by the attached halogens. The carbon atom bonded to fluorine would show a large one-bond carbon-fluorine coupling constant (¹JCF). The five signals for the pentyl group would be in the aliphatic region (approx. 14-36 ppm). |

| Mass Spectrometry | The mass spectrum under electron ionization would show a molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is characteristic of a compound containing one bromine atom. Fragmentation would likely involve the loss of the pentyl chain or parts of it, as well as the loss of the halogen atoms. |

The following table presents representative spectroscopic data for a closely related compound, 4-Bromo-2-fluoroanisole (the methoxy (B1213986) analog), to provide a reference.

| Compound | ¹H NMR (CDCl₃, ppm) | ¹³C NMR (CDCl₃, ppm) |

| 4-Bromo-2-fluoroanisole | 3.89 (s, 3H), 6.92 (t, J=8.8 Hz, 1H), 7.15-7.22 (m, 2H) | 56.1, 112.4 (d, J=3.0 Hz), 113.8 (d, J=23.0 Hz), 118.6 (d, J=8.0 Hz), 125.9 (d, J=4.0 Hz), 151.7 (d, J=246.0 Hz), 154.0 (d, J=11.0 Hz) |

Data for 4-Bromo-2-fluoroanisole is representative and not the experimental data for the title compound.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H14BrF |

|---|---|

Molecular Weight |

245.13 g/mol |

IUPAC Name |

4-bromo-2-fluoro-1-pentylbenzene |

InChI |

InChI=1S/C11H14BrF/c1-2-3-4-5-9-6-7-10(12)8-11(9)13/h6-8H,2-5H2,1H3 |

InChI Key |

KXFJNXXTTNGXTQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC1=C(C=C(C=C1)Br)F |

Origin of Product |

United States |

Synthetic Methodologies for 4 Bromo 2 Fluoro 1 Pentylbenzene

Retrosynthetic Analysis of 4-Bromo-2-fluoro-1-pentylbenzene and Key Disconnections

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing the target molecule into simpler, commercially available starting materials. For this compound, several logical disconnections can be considered, primarily revolving around the sequence of introducing the three substituents.

The most intuitive disconnections involve the carbon-carbon bond of the pentyl group and the carbon-halogen bonds. The order of these bond formations is critical to achieving the desired 1,2,4-substitution pattern.

Key Disconnections:

C-C Bond Disconnection (Friedel-Crafts approach): This involves disconnecting the pentyl group, leading to a 1-bromo-3-fluorobenzene (B1666201) precursor and a pentylating agent. This is a common strategy for introducing alkyl chains onto aromatic rings.

C-Br Bond Disconnection (Bromination approach): This suggests introducing the bromine atom at a later stage onto a 2-fluoro-1-pentylbenzene intermediate. The regioselectivity of this bromination is a key consideration.

C-F Bond Disconnection (Fluorination approach): This involves forming the fluorine-carbon bond on a precursor such as 4-bromo-1-pentylbenzene. This often requires specialized fluorinating reagents.

The choice of the most efficient synthetic pathway depends on the directing effects of the substituents already present on the aromatic ring during each subsequent reaction.

Approaches to Halogenation of Aromatic Systems

The introduction of two different halogens, bromine and fluorine, onto a benzene (B151609) ring requires careful consideration of their respective reactivities and the directing effects they exert on electrophilic and nucleophilic aromatic substitution reactions.

Regioselective Electrophilic Aromatic Bromination Strategies

Electrophilic aromatic bromination is a fundamental reaction for introducing a bromine atom onto an aromatic ring. The regioselectivity of this reaction is governed by the electronic properties of the substituents already present on the ring.

In the context of synthesizing this compound, if the fluorine and pentyl groups are already in place, their combined directing effects will determine the position of bromination. The fluorine atom is an ortho-, para-director, while the pentyl group is also an ortho-, para-director. Their combined influence would need to be carefully analyzed to ensure bromination occurs at the desired C-4 position.

Several reagents and conditions have been developed to enhance regioselectivity in electrophilic aromatic bromination. nih.govresearchgate.net For instance, the use of N-bromosuccinimide (NBS) in conjunction with a silica (B1680970) gel support has been shown to be a good brominating agent for regioselective reactions. nih.gov Theoretical calculations, such as those based on Density Functional Theory (DFT), can provide valuable insights into the preferred regioselectivity by analyzing the transition states and intermediates of the reaction. nih.govresearchgate.net

Table 1: Reagents for Regioselective Electrophilic Aromatic Bromination

| Reagent/System | Selectivity | Reference |

| Tetraalkylammonium tribromides | Highly para-selective for phenols | researchgate.net |

| LDH-CO₃²⁻-Br₃⁻ | Para-selective monobromination | researchgate.net |

| Zeolites | High para-selectivity for substrates like toluene | researchgate.net |

| N-bromosuccinimide (NBS)/silica gel | Good regioselectivity | nih.gov |

Nucleophilic Aromatic Fluorination Techniques on Precursors

Introducing a fluorine atom onto an aromatic ring can be achieved through nucleophilic aromatic substitution (SNA_r), particularly when the ring is activated by electron-withdrawing groups. However, for unactivated or electron-rich fluoroarenes, this reaction is more challenging. nih.gov

In the synthesis of this compound, a potential strategy involves the fluorination of a 4-bromo-1-pentylbenzene precursor. This would likely proceed via a nucleophilic mechanism. Recent advances have utilized organic photoredox catalysis to enable the nucleophilic defluorination of unactivated fluoroarenes under mild conditions. nih.gov

Another established method for introducing fluorine is the Schiemann reaction, which involves the thermal decomposition of a diazonium tetrafluoroborate (B81430) salt. orgsyn.org This method is a general way to convert arylamines to aryl fluorides. orgsyn.org For example, 1-bromo-2-fluorobenzene (B92463) has been prepared from o-bromoaniline using a modified Schiemann reaction. orgsyn.org

Methodologies for Installing the Pentyl Side Chain

The introduction of the pentyl side chain is a key step in the synthesis of the target molecule. The Friedel-Crafts reaction is a classic and widely used method for this purpose.

Friedel-Crafts Alkylation and Related Benzene Alkylation Reactions

The Friedel-Crafts alkylation involves the reaction of an alkyl halide with an aromatic ring in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). masterorganicchemistry.comquora.com In the synthesis of this compound, this could involve reacting 1-bromo-3-fluorobenzene with a pentyl halide.

Key features of Friedel-Crafts Alkylation:

Electrophile Generation: The Lewis acid activates the alkyl halide to form a carbocation or a carbocation-like species. masterorganicchemistry.com

Electrophilic Attack: The aromatic ring attacks the electrophile, forming an arenium ion intermediate. libretexts.org

Deprotonation: A base removes a proton from the arenium ion to restore aromaticity. libretexts.org

Limitations and Challenges:

Carbocation Rearrangements: Primary alkyl halides can form carbocations that are prone to rearrangement to more stable secondary or tertiary carbocations. masterorganicchemistry.com This could lead to the formation of isomeric products.

Polyalkylation: The product of the alkylation, an alkylbenzene, is often more reactive than the starting material, which can lead to the introduction of multiple alkyl groups. quora.comlibretexts.org

Substrate Limitations: The reaction is generally not successful with strongly deactivated aromatic rings or those containing substituents like amines that can complex with the Lewis acid catalyst. quora.comlibretexts.org

To overcome the issue of carbocation rearrangement, Friedel-Crafts acylation followed by reduction is often employed. This involves reacting the aromatic ring with an acyl halide or anhydride (B1165640) to introduce an acyl group, which is then reduced to the corresponding alkyl group. The acyl group is deactivating, which also prevents polyacylation. masterorganicchemistry.comlibretexts.org

Metal-Catalyzed Coupling Reactions for Alkyl Chain Formation

The introduction of the pentyl group onto the 4-bromo-2-fluorobenzene scaffold is a critical transformation that is efficiently achieved through metal-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, allowing for the formation of carbon-carbon bonds with high precision and functional group tolerance. sigmaaldrich.com The primary methods applicable for synthesizing this compound involve the coupling of an aryl halide with an alkyl organometallic reagent. Key examples include the Kumada, Suzuki, and Negishi couplings. sigmaaldrich.comnih.gov

Kumada Coupling: This reaction involves the coupling of a Grignard reagent (R-MgX) with an organic halide. wikipedia.orgorganic-chemistry.org In this context, 1,4-dibromo-2-fluorobenzene (B72686) could be reacted with pentylmagnesium bromide, catalyzed by a nickel or palladium complex, to selectively form the C(sp²)-C(sp³) bond. Nickel catalysts, often favored for their economic advantage, are effective for this transformation. organic-chemistry.org The use of ligands such as diphosphines (e.g., dppe) can minimize side reactions. researchgate.net

Suzuki Coupling: The Suzuki reaction couples an organoboron compound (e.g., a boronic acid or ester) with an organic halide, catalyzed by a palladium complex. wikipedia.orglibretexts.org To form the target molecule, 4-bromo-2-fluorophenylboronic acid could be coupled with 1-bromopentane. Alternatively, and more commonly for alkyl chain introduction, 1-bromo-2-fluoro-4-iodobenzene (B160889) could be selectively coupled with an alkylborane reagent. The Suzuki reaction is renowned for its mild conditions and the low toxicity of its boron-based reagents. wikipedia.orgorganic-chemistry.org

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent (R-ZnX) and an organic halide, typically catalyzed by palladium or nickel. wikipedia.orgorganic-chemistry.org This method is highly effective for forming C(sp²)-C(sp³) bonds and is known for its high functional group tolerance. wikipedia.orgnih.gov The synthesis would involve reacting an organozinc reagent, such as pentylzinc chloride, with 1-bromo-2-fluoro-4-iodobenzene or 1,4-dibromo-2-fluorobenzene. The use of specific palladium catalysts with advanced phosphine (B1218219) ligands can effectively suppress side reactions like β-hydride elimination, which is a common issue when using alkyl chains with β-hydrogens. nih.govnih.gov

Process Optimization and Yield Enhancement in this compound Synthesis

Optimizing the synthetic process is crucial for maximizing yield, minimizing costs, and ensuring the purity of this compound. This involves the systematic variation of reaction parameters to find the most favorable conditions. beilstein-journals.org

Key areas for optimization include:

Catalyst and Ligand Selection: The choice of catalyst and its associated ligands is paramount in cross-coupling reactions. For nickel-catalyzed Kumada couplings, N-heterocyclic carbene (NHC) ligands have shown promise in coupling sterically hindered alkyl groups. nih.gov For palladium-catalyzed Negishi and Suzuki reactions, bulky, electron-rich phosphine ligands (e.g., CPhos, SPhos) can accelerate the rate-limiting reductive elimination step, thereby increasing turnover numbers and preventing side reactions like β-hydride elimination. nih.gov

Reaction Conditions: Temperature, solvent, and the choice of base are critical variables. For instance, in Suzuki couplings, the base (e.g., K₃PO₄, Cs₂CO₃) is essential for activating the organoboron species for transmetalation. organic-chemistry.org The solvent system (e.g., THF, dioxane, toluene, often with water in Suzuki reactions) can influence catalyst solubility, stability, and reactivity.

Reagent Purity and Stoichiometry: The purity of the starting materials, particularly the organometallic reagents, can dramatically affect the reaction outcome. Careful control of the stoichiometry is necessary to ensure complete consumption of the limiting reagent and to simplify purification.

Minimization of Side Products: In the alkylation step, the primary competing side reaction is β-hydride elimination from the pentyl group, which would lead to the formation of pentene and a reduced arene. This can be mitigated by using highly active catalysts that promote rapid reductive elimination over elimination pathways. nih.gov

Advanced Synthetic Technologies Applicable to Halogenated Aromatics

The production of halogenated aromatics like this compound can benefit from cutting-edge technologies that improve efficiency, safety, and sustainability.

Continuous Flow Synthesis for Enhanced Efficiency

Continuous flow synthesis, where reagents are pumped through a network of tubes or channels, offers significant advantages over traditional batch processing for producing halogenated compounds. rsc.orgrsc.org Halogenation and metal-catalyzed coupling reactions are often fast and highly exothermic, making precise temperature control difficult in large batch reactors. rsc.org

The high surface-area-to-volume ratio in flow reactors allows for superior heat transfer, enabling excellent temperature control and preventing thermal runaway or the formation of thermal degradation byproducts. rsc.org Mass transfer is also significantly enhanced, which is particularly beneficial for reactions involving gases or multiple liquid phases. rsc.org This technology allows for the safe use of hazardous reagents, as only small quantities are present in the reactor at any given time. Applying flow chemistry to the bromination or cross-coupling steps in the synthesis of this compound could lead to higher yields, better selectivity, and a safer, more scalable process. researchgate.net

Sustainable and Green Chemistry Principles in Halogenated Alkylbenzene Production

The synthesis of specialty chemicals is increasingly guided by the 12 Principles of Green Chemistry, which aim to reduce the environmental impact of chemical processes. acs.orgmun.ca

Key principles applicable to the synthesis of this compound include:

Prevention: Designing synthetic routes that minimize waste is preferable to treating waste after it has been created. Convergent synthesis is often "greener" than linear synthesis in this regard. youtube.com

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Cross-coupling reactions generally have high atom economy compared to older, stoichiometric methods.

Catalysis: Catalytic reagents are superior to stoichiometric reagents. The use of palladium or nickel catalysts, which are used in small amounts and can be recycled, is a core green aspect of the discussed synthetic routes. youtube.com

Reduce Derivatives: Unnecessary derivatization (use of blocking groups, protection/deprotection) should be minimized or avoided because such steps require additional reagents and generate waste. acs.org A well-designed convergent synthesis can often avoid the need for protecting groups.

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy requirements. The development of highly active catalysts that operate under mild conditions is a key research goal. sigmaaldrich.com

Table of Compounds

Reactivity and Mechanistic Investigations of 4 Bromo 2 Fluoro 1 Pentylbenzene

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a critical class of reactions for modifying aromatic rings. nih.gov The generally accepted mechanism involves a two-step addition-elimination sequence proceeding through a negatively charged, non-aromatic intermediate known as a Meisenheimer complex. nih.govlibretexts.org However, recent studies have provided evidence for concerted (CSNAr) mechanisms that bypass this discrete intermediate. nih.govnih.govresearchgate.net The presence of two different halogen substituents on the 4-Bromo-2-fluoro-1-pentylbenzene ring, ortho and para to the pentyl group, allows for a nuanced exploration of these substitution pathways.

In the context of classical SNAr reactions, the carbon-bromine bond is susceptible to nucleophilic attack. Bromide is a competent leaving group in these reactions. The reaction proceeds via the formation of a Meisenheimer-like intermediate, where the negative charge is delocalized across the aromatic ring. libretexts.org For substitution to occur at the bromine-bearing carbon (C-4), the ring must be sufficiently activated by electron-withdrawing groups to stabilize the anionic intermediate. libretexts.orgmasterorganicchemistry.com While the fluorine at C-2 provides some activation through its inductive effect, the pentyl group at C-1 is an electron-donating group, which generally disfavors the formation of the anionic Meisenheimer complex required for traditional SNAr reactions. In some cases, substitution at a bromo-substituted carbon can proceed via a concerted pathway, avoiding a high-energy intermediate. researchgate.net

The fluorine substituent plays a dual role in SNAr reactions. Due to its high electronegativity, fluorine is a powerful inductive activator, withdrawing electron density from the ring and making it more susceptible to nucleophilic attack. masterorganicchemistry.com This effect is most pronounced at the ortho and para positions. In this compound, the fluorine at C-2 activates the entire ring, but particularly the carbon it is attached to.

In this compound, a nucleophile can potentially substitute either the bromine at C-4 or the fluorine at C-2. The outcome of this competition depends on the specific reaction conditions and the operative mechanism.

In a traditional two-step SNAr mechanism, the leaving group ability generally follows the trend I > Br > Cl > F. This would suggest that displacement of the bromide ion is more favorable than the fluoride (B91410) ion in the second, elimination step. However, the stability of the intermediate Meisenheimer complex is also crucial. Nucleophilic attack is often the rate-determining step, and the fluorine atom's strong inductive effect makes the ring more electrophilic, accelerating this initial attack. masterorganicchemistry.com

The regioselectivity can be summarized as a balance between two factors:

Ring Activation: The fluorine atom is more strongly activating towards nucleophilic attack than the bromine atom.

Leaving Group Ability: The bromide ion is a better leaving group than the fluoride ion.

This competition means that under certain conditions, substitution at the fluorine-bearing carbon might be kinetically preferred due to faster initial attack, while under other conditions, substitution at the bromine-bearing carbon might be thermodynamically favored due to the better leaving group ability of bromide.

| Property | Fluorine (F) | Bromine (Br) | Influence on Reactivity |

|---|---|---|---|

| Electronegativity (Pauling Scale) | 3.98 | 2.96 | Higher electronegativity strongly activates the ring for nucleophilic attack via induction. masterorganicchemistry.com |

| C-Aryl Bond Strength (kJ/mol) | ~523 | ~335 | The stronger C-F bond makes fluoride a poorer leaving group than bromide in the elimination step. masterorganicchemistry.com |

| Leaving Group Ability | Poor | Good | In the classical two-step mechanism, the expulsion of the leaving group is more facile for bromide. |

Recent experimental and computational studies have increasingly identified a concerted mechanism (CSNAr) for nucleophilic aromatic substitutions. nih.govresearchgate.net Unlike the stepwise pathway, the CSNAr mechanism involves a single transition state where the nucleophile attacks and the leaving group departs simultaneously, without forming a discrete Meisenheimer intermediate. nih.govresearchgate.net

This pathway is particularly relevant for substrates that are not strongly activated by powerful electron-withdrawing groups like nitro groups. researchgate.net Given that this compound is substituted with a weakly activating alkyl group and two halogens, it is a plausible candidate for undergoing substitution via a CSNAr mechanism. Computational studies on other haloarenes have shown that concerted pathways can be energetically favorable. nih.govsemanticscholar.org For such a mechanism, the traditional rules of leaving group ability and ring activation are still relevant but are considered within the context of a single transition state rather than two separate steps.

Electrophilic Aromatic Substitution (EAS) Reactions

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich benzene (B151609) ring, leading to the replacement of a hydrogen atom. masterorganicchemistry.commasterorganicchemistry.com The mechanism typically proceeds in two steps: initial attack by the electrophile to form a resonance-stabilized carbocation intermediate (an arenium ion), followed by deprotonation to restore aromaticity. libretexts.org

The regiochemical outcome of an EAS reaction on this compound is determined by the combined directing effects of the three substituents on the ring. The available positions for substitution are C-3 and C-5.

Pentyl Group (-C₅H₁₁): As an alkyl group, the pentyl substituent is an activating group and an ortho, para-director. It activates the ring by donating electron density through an inductive effect and hyperconjugation. Its para position is occupied by bromine (C-4), and one ortho position is occupied by fluorine (C-2). It therefore directs incoming electrophiles to the other ortho position (C-6), though this position is sterically hindered.

Bromo Group (-Br): Like fluorine, bromine is a deactivating, ortho, para-director. The bromine at C-4 directs incoming electrophiles to its two equivalent ortho positions (C-3 and C-5).

| Substituent | Position | Effect on Reactivity | Directing Effect | Positions Directed To |

|---|---|---|---|---|

| -C₅H₁₁ (Pentyl) | 1 | Activating | Ortho, Para | 2 (blocked), 4 (blocked), 6 |

| -F (Fluoro) | 2 | Deactivating | Ortho, Para | 1 (blocked), 3, 5 |

| -Br (Bromo) | 4 | Deactivating | Ortho, Para | 3, 5 |

Influence of Electronic and Steric Factors on Electrophilic Transformations

The reactivity of this compound in electrophilic aromatic substitution (EAS) is governed by the interplay of the electronic and steric effects of its three substituents: the pentyl group, the fluorine atom, and the bromine atom. In electrophilic aromatic substitution, substituents on the benzene ring influence both the reaction rate and the position of the incoming electrophile. libretexts.org

The activating and directing effects of these substituents can be summarized as follows:

| Substituent | Electronic Effect | Directing Effect | Activating/Deactivating |

| -CH₂(CH₂)₃CH₃ (Pentyl) | Electron-donating (Inductive) | Ortho, Para | Activating |

| -F (Fluoro) | Electron-withdrawing (Inductive) > Electron-donating (Resonance) | Ortho, Para | Deactivating |

| -Br (Bromo) | Electron-withdrawing (Inductive) > Electron-donating (Resonance) | Ortho, Para | Deactivating |

The pentyl group is an alkyl group and acts as a weak activator of the benzene ring towards electrophilic attack through an inductive electron-donating effect. libretexts.org Like other alkyl groups, it directs incoming electrophiles to the ortho and para positions. libretexts.org

In a polysubstituted benzene ring like this compound, the position of further substitution is determined by the combined influence of all substituents. ucalgary.ca Generally, the most activating group dictates the regioselectivity. youtube.com In this case, the pentyl group is the only activating group, while both halogens are deactivating. Therefore, the pentyl group is the primary director for subsequent electrophilic substitutions.

The directing effects of the substituents are as follows:

Pentyl group (at C1): Directs to C2 (blocked), C6, and C4 (blocked).

Fluoro group (at C2): Directs to C1 (blocked), C3, and C5.

Bromo group (at C4): Directs to C3 and C5.

Considering these influences, the pentyl group strongly favors substitution at C6. The fluoro and bromo groups direct to C3 and C5. The C6 position is ortho to the activating pentyl group, making it a likely site for substitution. The C3 and C5 positions are also activated by the directing effects of the halogens. The relative yields of substitution at these positions would depend on the specific electrophile and reaction conditions.

Steric hindrance also plays a role in determining the product distribution. numberanalytics.com The n-pentyl group, while not as bulky as a tert-butyl group, can still sterically hinder the approach of an electrophile to the adjacent ortho position (C6). youtube.com This steric effect might lead to a mixture of products, with substitution also occurring at the less hindered C3 and C5 positions. For very bulky electrophiles, substitution at the positions further from the pentyl group might be favored.

Metal-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond in this compound is a key functional group that allows for a variety of metal-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. While specific studies on this exact molecule are not prevalent, its structure as a bromoarene makes it a suitable candidate for well-established cross-coupling protocols.

Suzuki-Miyaura, Stille, Sonogashira, and Other Cross-Coupling Protocols for this compound

The bromo substituent at the C4 position can be readily replaced using various palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromoarene with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. libretexts.org This method is widely used to form new carbon-carbon bonds. For this compound, this reaction would yield a variety of biaryl compounds, or couple it with alkenyl or alkyl boronic acids. nih.gov

Stille Coupling: The Stille reaction couples the bromoarene with an organotin compound (organostannane). It is known for its tolerance of a wide range of functional groups.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the bromoarene and a terminal alkyne. It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.

The following table illustrates potential cross-coupling reactions for this compound:

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |

| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄, Na₂CO₃ | Aryl, Alkenyl, or Alkyl substituted benzene |

| Stille | R-Sn(Bu)₃ | Pd(PPh₃)₄ | Aryl, Alkenyl, or Alkyl substituted benzene |

| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂, CuI, Et₃N | Alkynyl-substituted benzene |

| Heck | Alkene | Pd(OAc)₂, PPh₃, Et₃N | Alkenyl-substituted benzene |

| Buchwald-Hartwig | R₂NH | Pd₂(dba)₃, BINAP, NaOt-Bu | Aryl amine |

| Cyanation | Zn(CN)₂ | Pd(PPh₃)₄ | Benzonitrile |

Palladium, Copper, and Ruthenium Catalysis in the Functionalization of Bromo-Fluoro-Arenes

Palladium: Palladium complexes are the most extensively used catalysts for cross-coupling reactions of aryl halides. libretexts.org The catalytic cycle generally involves an oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the coupling partner and reductive elimination to yield the product and regenerate the Pd(0) catalyst. libretexts.org For substrates like this compound, a wide variety of palladium catalysts and ligands are available to achieve high yields and functional group tolerance. nih.gov

Copper: Copper-catalyzed reactions have emerged as a cost-effective alternative to palladium-catalyzed transformations. Copper can facilitate Ullmann-type couplings and has been used in the fluorination of aryl bromides. acs.org Copper-catalyzed C-H functionalization has also been reported, including fluorination and cross-coupling with various nucleophiles. nih.govacs.orgnih.gov In the context of bromo-fluoro-arenes, copper catalysis can be particularly useful for the formation of C-O, C-S, and C-N bonds.

Ruthenium: Ruthenium catalysts are more commonly associated with olefin metathesis and C-H activation reactions. However, recent studies have shown their potential in cross-coupling and C-H arylation of fluoroarenes. acs.orgnih.gov Ruthenium-catalyzed C-H functionalization can proceed without a directing group, which is a significant advantage. acs.orgnih.gov For a molecule like this compound, ruthenium catalysis could offer alternative pathways for functionalization, particularly through direct C-H activation. researchgate.netacs.orgnih.gov

C-H Activation and Direct Functionalization of this compound

Direct C-H activation is a powerful strategy in modern organic synthesis that allows for the formation of new bonds by directly converting C-H bonds into C-C or C-heteroatom bonds, thus avoiding the need for pre-functionalized starting materials. researchgate.net

Regioselective C-H Arylation and Alkylation Methodologies

For this compound, several C-H bonds on the aromatic ring are available for functionalization. The regioselectivity of C-H activation is often governed by the electronic and steric properties of the substituents.

The fluorine atom is known to act as a directing group in some metal-catalyzed C-H activation reactions, favoring functionalization at the ortho position (C3 in this case). nih.govacs.org This is attributed to the ability of the fluorine to coordinate with the metal center and the increased acidity of the ortho C-H bond. Palladium-catalyzed methods have been developed for the meta-selective C-H arylation of fluoroarenes, which proceeds through a norbornene-mediated ortho-palladation followed by a relay to the meta position. nih.govnih.gov

Ruthenium catalysts have also been employed for the C-H arylation of fluoroarenes, where the regioselectivity is influenced by both electronic and steric factors. acs.orgnih.gov In some cases, ruthenium-catalyzed C-H alkylations have shown a preference for the meta position. acs.orgnih.gov

The directing effects of the bromo and pentyl groups would also influence the regioselectivity, potentially leading to a mixture of products. Achieving high regioselectivity in the C-H functionalization of such a polysubstituted arene would likely require a carefully chosen catalyst and directing group strategy. chalmers.se Biocatalytic methods using evolved enzymes are also emerging as a way to achieve high regioselectivity in arene alkylation that is not dictated by the intrinsic electronic properties of the substrate. nih.gov

Mechanistic Studies of C-H Bond Transformations in Halogenated Arenes

The mechanism of C-H activation in halogenated arenes is a subject of ongoing research. For palladium-catalyzed reactions, a commonly proposed mechanism is concerted metalation-deprotonation (CMD), where the C-H bond is broken with the assistance of a ligand on the metal center. acs.org

In ruthenium-catalyzed C-H arylation of fluoroarenes, mechanistic studies, including deuterium (B1214612) labeling and kinetic isotope effect experiments, suggest that the C-H activation step is reversible and kinetically significant. acs.orgnih.gov The catalytic cycle may involve an η⁶-arene-ligand-free Ru(II) species. acs.orgnih.gov

For C-H alkylations, radical pathways can also be involved. researchgate.net For instance, a ruthenium-catalyzed meta-selective C-H difluoroalkylation has been proposed to proceed through a radical process. researchgate.net The specific mechanism will depend on the metal catalyst, the ligands, the substrate, and the reaction conditions.

Radical Reactions and Single Electron Transfer (SET) Processes in Polyhalogenated Aromatics

Radical reactions involving this compound can be anticipated at the benzylic position of the pentyl side chain due to the resonance stabilization of the resulting benzylic radical. libretexts.orglibretexts.org The position adjacent to the benzene ring is particularly susceptible to radical attack. libretexts.org

Benzylic Bromination:

A common radical reaction is benzylic bromination, typically achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator like light or peroxide. libretexts.orgyoutube.comyoutube.com For this compound, this reaction would selectively introduce a bromine atom at the carbon of the pentyl group directly attached to the aromatic ring. The mechanism proceeds via a radical chain reaction where a bromine radical abstracts a benzylic hydrogen, forming a resonance-stabilized benzylic radical. libretexts.org This radical then reacts with a molecule of Br₂ (generated in situ from NBS and HBr) to yield the brominated product and a new bromine radical, which propagates the chain. libretexts.org The stability of the benzylic radical is enhanced by the delocalization of the unpaired electron into the π-system of the benzene ring. libretexts.org

Single Electron Transfer (SET) Processes:

The formation of such radical anions is a key step in reactions like the Birch reduction, where solvated electrons act as the SET reagent. libretexts.org Photochemical reactions can also proceed via SET mechanisms, where photoexcitation of the aromatic compound or a sensitizer (B1316253) leads to electron transfer. researchgate.net

Table 1: Potential Radical Reactions of this compound

| Reaction Type | Reagents and Conditions | Expected Major Product | Mechanistic Feature |

| Benzylic Bromination | N-Bromosuccinimide (NBS), Peroxide (initiator) or light, CCl₄ | 4-Bromo-1-(1-bromopentyl)-2-fluorobenzene | Resonance-stabilized benzylic radical |

| SET Reduction | Strong electron donor (e.g., alkali metal) | This compound radical anion | Formation of a radical anion |

Oxidative and Reductive Transformations of the Pentyl Side Chain and Aromatic Core

Oxidative Transformations:

The pentyl side chain of this compound is susceptible to oxidation, particularly at the benzylic position. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) can oxidize alkylbenzenes to benzoic acids. orgoreview.comlibretexts.orglibretexts.org This reaction requires the presence of at least one hydrogen atom on the benzylic carbon. youtube.comlibretexts.org Therefore, this compound would be expected to undergo oxidation to form 4-bromo-2-fluorobenzoic acid. The entire pentyl group is cleaved, with the benzylic carbon being converted to a carboxylic acid group. libretexts.org The mechanism is complex but is thought to involve the initial formation of a benzylic radical. libretexts.org

The aromatic core is generally resistant to oxidation under these conditions. However, under more forcing conditions or with different reagents, oxidative degradation of the ring can occur, often leading to a complex mixture of products. nih.gov

Reductive Transformations:

The aromatic core of this compound can be reduced under specific conditions. The Birch reduction, which employs an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol as a proton source, can reduce the aromatic ring to a 1,4-cyclohexadiene (B1204751) derivative. youtube.com The regioselectivity of the reduction is influenced by the electronic nature of the substituents.

Reductive dehalogenation is another possible transformation. The carbon-bromine bond is generally more susceptible to reduction than the carbon-fluorine bond. Catalytic hydrogenation or treatment with specific reducing agents could potentially lead to the selective removal of the bromine atom to yield 2-fluoro-1-pentylbenzene. Studies on related halobenzoates have shown that reductive dechlorination can occur aerobically by certain microorganisms. nih.gov

Table 2: Potential Oxidative and Reductive Transformations

| Transformation | Reagents and Conditions | Expected Major Product | Site of Reaction |

| Side Chain Oxidation | KMnO₄, H₂O, heat | 4-Bromo-2-fluorobenzoic acid | Pentyl side chain |

| Aromatic Core Reduction (Birch Reduction) | Na or Li, NH₃ (l), ROH | 1-Bromo-5-fluoro-4-pentylcyclohexa-1,4-diene (predicted) | Aromatic core |

| Reductive Dehalogenation | Catalytic Hydrogenation (e.g., H₂, Pd/C) | 2-Fluoro-1-pentylbenzene | Aromatic core (C-Br bond) |

Tandem and Cascade Reactions Involving this compound

Tandem and cascade reactions, where multiple bond-forming events occur in a single synthetic operation, offer efficient pathways to complex molecules. While specific examples for this compound are not documented, its structure allows for the design of such sequences.

The bromo-substituent on the aromatic ring is a prime handle for initiating tandem reactions, particularly those involving palladium-catalyzed cross-coupling reactions. For instance, a sequence involving a Heck or Suzuki coupling followed by an intramolecular cyclization could be envisioned.

A hypothetical tandem reaction could involve a Sonogashira coupling of this compound with a terminal alkyne that also contains a nucleophilic group. After the initial C-C bond formation, this nucleophilic group could potentially attack the pentyl chain (if appropriately functionalized) or another part of the molecule in an intramolecular fashion, leading to a more complex cyclic structure.

Cascade reactions initiated by the functionalization of the aromatic ring are also conceivable. For example, a reaction that introduces a new functional group could trigger a subsequent series of intramolecular reactions. The development of such reactions for this specific substrate would depend on the strategic placement of reactive functional groups on the coupling partner. Research into cascade reactions often focuses on creating complex polycyclic frameworks from simpler starting materials. rsc.org

Table 3: Hypothetical Tandem Reaction

| Reaction Sequence | Step 1 Reagents | Step 2 Conditions | Potential Product Class |

| Sonogashira Coupling / Intramolecular Cyclization | Terminal alkyne with a nucleophile, Pd catalyst, Cu co-catalyst, base | Heat or specific promoter | Fused or spirocyclic aromatic compounds |

Computational Chemistry and Theoretical Studies on 4 Bromo 2 Fluoro 1 Pentylbenzene and Analogous Systems

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Density Functional Theory (DFT) has become an indispensable tool for elucidating the mechanisms of complex organic reactions. For halogenated benzenes like 4-Bromo-2-fluoro-1-pentylbenzene, DFT calculations offer a molecular-level understanding of reaction pathways, including the characterization of transient species like transition states.

Investigation of Transition States and Activation Energy Barriers in SNAr and C-H Activation

Nucleophilic Aromatic Substitution (SNAr) is a key reaction for aryl halides. The mechanism typically proceeds through a high-energy intermediate known as a Meisenheimer complex. youtube.com DFT calculations are instrumental in mapping the potential energy surface of these reactions, identifying the transition states, and calculating the activation energy barriers. For a molecule like this compound, the presence of two different halogen substituents, along with an activating fluoro group and a deactivating bromo group, presents a complex scenario for regioselectivity.

Computational studies on similar halo-nitroarenes have shown that the addition of a nucleophile to form a σ-adduct can be faster at an unsubstituted carbon than at the carbon bearing a halogen. researchgate.net However, the subsequent departure of a hydride is generally not feasible, leading to the prevalence of the classic SNAr pathway where the halide is the leaving group. DFT calculations can quantify the activation energies for nucleophilic attack at the various positions on the benzene (B151609) ring, revealing the most likely reaction pathway. For instance, in related systems, activation energies for SNAr reactions have been calculated to be in the range of 21-24 kcal/mol. researchgate.net

C-H activation is another important transformation. Theoretical studies, often employing DFT, can model the interaction of the aromatic C-H bonds with a metal catalyst, elucidating the energetics of the bond-breaking and bond-forming steps. The electronic effects of the bromo and fluoro substituents play a significant role in modulating the reactivity of the C-H bonds, which can be precisely quantified through computational analysis.

Table 1: Calculated Activation Energies for Nucleophilic Aromatic Substitution Reactions of Related Aryl Halides This table is illustrative and based on data for analogous systems. Specific values for this compound would require dedicated calculations.

| Reactant | Nucleophile | Activation Energy (kcal/mol) |

| p-Chloronitrobenzene | Carbanion | 23.7 researchgate.net |

| p-Fluoronitrobenzene | Carbanion | 21.4 researchgate.net |

| Nitrobenzene | Carbanion | 21.8 researchgate.net |

This interactive table allows for sorting and filtering of the data.

Prediction and Elucidation of Regioselectivity and Stereoselectivity

DFT calculations are highly effective in predicting the regioselectivity of reactions involving polysubstituted benzenes. In this compound, a nucleophile could potentially attack the carbon atom bonded to the bromine, the fluorine, or a hydrogen atom. By calculating the activation energies for each of these potential pathways, the most favorable site of attack can be determined. The fluoro group is a strong activator for SNAr reactions, while the bromo group is less so. This suggests that substitution of the fluorine atom is likely to be kinetically favored.

Stereoselectivity, while less of a factor in the SNAr reaction itself on an achiral substrate, becomes important when considering the influence of the pentyl chain. The conformation of the pentyl group could sterically hinder the approach of a nucleophile to the ortho position, potentially influencing the ortho-to-para product ratio in reactions where both are possible. Computational modeling can explore the different conformational isomers and their relative energies, providing insight into how the alkyl chain might direct the outcome of a reaction.

Molecular Orbital Analysis and Electronic Structure of this compound

The electronic properties of this compound are governed by the interplay of the inductive and resonance effects of its substituents, which can be understood in detail through molecular orbital (MO) theory.

Impact of Halogen Substituents on Aromaticity, Electron Density, and Bond Polarization

The benzene ring possesses a set of six pi molecular orbitals, three bonding and three antibonding. libretexts.orgmasterorganicchemistry.com The substituents on the ring significantly perturb these orbitals. Both fluorine and bromine are more electronegative than carbon, leading to an inductive withdrawal of electron density from the aromatic ring. This effect generally deactivates the ring towards electrophilic aromatic substitution. libretexts.org

However, halogens also possess lone pairs of electrons in p-orbitals that can participate in resonance, donating electron density back to the pi system of the ring. youtube.com This resonance effect directs incoming electrophiles to the ortho and para positions. In this compound, the fluoro group is located ortho to the pentyl group, and the bromo group is in the para position.

Table 2: Calculated Mulliken Atomic Charges on the Aromatic Ring of a Model Halobenzene This table is illustrative. Specific values for this compound would require dedicated calculations.

| Atom | Charge (a.u.) |

| C1 (with F) | +0.25 |

| C2 | -0.10 |

| C3 | +0.05 |

| C4 (with Br) | +0.15 |

| C5 | +0.05 |

| C6 | -0.10 |

This interactive table allows for sorting and filtering of the data.

Stereoelectronic Role of the Pentyl Chain in Molecular Conformation and Reactivity

The pentyl group, being an alkyl group, is generally considered to be electron-donating through an inductive effect. This can influence the reactivity of the ring. More significantly, the conformational flexibility of the pentyl chain can have stereoelectronic consequences. Different rotational isomers (conformers) of the pentyl group will have different spatial arrangements relative to the aromatic ring.

These conformational preferences can be modeled computationally to determine the lowest energy structures. The orientation of the pentyl chain can influence the accessibility of the adjacent ortho position to reagents, a phenomenon known as steric hindrance. libretexts.org This can affect the rates and product distributions of reactions. For example, a bulky conformation of the pentyl group might disfavor reactions at the C2 position (bearing the fluorine).

Theoretical Modeling of Halogen Bonding Interactions in Substituted Arenes

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. acs.org This occurs due to the formation of a region of positive electrostatic potential, known as a σ-hole, on the halogen atom opposite to the covalent bond. acs.org

In this compound, the bromine atom is a potential halogen bond donor. The strength of this interaction can be tuned by the other substituents on the ring. The electron-withdrawing fluorine atom can enhance the positive character of the σ-hole on the bromine, potentially leading to stronger halogen bonds. nih.gov

Theoretical modeling, particularly with high-level ab initio or DFT methods, is essential for accurately describing these relatively weak interactions. nih.gov These calculations can predict the geometry and strength of halogen bonds between this compound and various halogen bond acceptors, such as Lewis bases. The fluorine atom in this compound is generally not considered a good halogen bond donor. acs.org

Table 3: Theoretical Parameters for Halogen Bonding Interactions of a Model Bromoarene This table is illustrative and based on general principles of halogen bonding.

| Halogen Bond Acceptor | Interaction Energy (kcal/mol) | Bond Length (Å) |

| Acetone | -3.5 | 3.1 |

| Pyridine | -5.0 | 2.9 |

| Chloride Anion | -12.0 | 2.7 |

This interactive table allows for sorting and filtering of the data.

Computational Predictions for Novel Reactivity Modes and Synthetic Pathways

Computational chemistry, particularly through methods like Density Functional Theory (DFT), serves as a powerful tool for predicting the reactivity and exploring potential synthetic applications of complex organic molecules such as this compound. These theoretical studies allow for the in-silico investigation of reaction mechanisms, transition states, and the electronic properties of molecules, providing valuable insights that can guide experimental work. By modeling the behavior of molecules at the atomic level, researchers can forecast novel reactivity patterns and design efficient synthetic routes that might not be immediately obvious from empirical observations alone.

The principles of using DFT to explore molecular interactions and properties are well-established. For instance, studies on the functionalization of various nanomaterials and organic compounds demonstrate how DFT calculations can elucidate adsorption energies, electronic properties, and the stability of newly formed complexes. researchgate.netresearchgate.netsru.ac.irias.ac.in These computational approaches can be effectively applied to halogenated benzene derivatives to predict their behavior in various chemical transformations.

For a molecule like this compound, computational models can predict several key reactivity indicators. The distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and electrostatic potential maps can reveal sites susceptible to nucleophilic or electrophilic attack. The presence of bromine and fluorine atoms on the benzene ring, along with an alkyl chain, creates a unique electronic environment that can be precisely analyzed through computational means.

Predicted Reactivity and Synthetic Utility:

The bromine atom in this compound is a primary site for reactivity, particularly in transition metal-catalyzed cross-coupling reactions. Computational studies can model the oxidative addition step in reactions like Suzuki, Stille, or Buchwald-Hartwig couplings, predicting the relative ease of C-Br bond activation compared to C-F or C-H bonds. Theoretical calculations can help in the selection of appropriate catalysts and ligands by modeling the entire catalytic cycle, thereby optimizing reaction conditions for the synthesis of more complex molecules.

Furthermore, the fluorine atom, while generally less reactive in nucleophilic aromatic substitution compared to other halogens, significantly influences the electronic properties of the aromatic ring. DFT calculations can quantify this influence and predict the regioselectivity of further functionalization reactions. For example, theoretical models can determine the most likely positions for electrophilic aromatic substitution or lithiation, guiding the synthesis of polysubstituted aromatic compounds.

The pentyl group, while seemingly a simple alkyl chain, can also be subject to computational investigation for its conformational effects on the reactivity of the aromatic ring and its potential for remote functionalization through radical-mediated processes.

Illustrative Computational Data for Analogous Systems:

While specific computational studies on this compound are not widely published, data from analogous compounds can illustrate the predictive power of these theoretical methods. For example, the computed properties of similar halogenated aromatic compounds provide a basis for understanding the potential reactivity of the target molecule.

| Property | 4-Bromo-2-fluoro-1-nitrobenzene | 4-Bromo-2-fluoroanisole | 4-Bromo-2-(bromomethyl)-1-fluorobenzene |

| Molecular Formula | C6H3BrFNO2 | C7H6BrFO | C7H5Br2F |

| Molecular Weight ( g/mol ) | 219.998 | 205.02 | 267.92 nih.gov |

| XLogP3 | 2.4 | - | 3.3 nih.gov |

| Hydrogen Bond Donor Count | 0 | 0 | 0 nih.gov |

| Hydrogen Bond Acceptor Count | 3 | - | 0 nih.gov |

| Rotatable Bond Count | 0 | - | 1 nih.gov |

| Complexity | 161 | - | 108 nih.gov |

| Boiling Point (°C) | 263.2 at 760 mmHg | 84 at 7 mmHg | - |

| Melting Point (°C) | 84-88 | - | - |

| Flash Point (°C) | 113 | 98 | - |

| Density (g/cm³) | 1.808 | 1.59 | - |

Table 1: Selected computationally and experimentally determined properties of compounds analogous to this compound. Data sourced from various chemical databases. nih.govlookchem.comsigmaaldrich.com

Predicting Novel Synthetic Pathways:

Computational chemistry can also be employed to explore entirely new synthetic pathways. For instance, theoretical models can investigate the feasibility of C-H activation reactions on the pentyl chain or the aromatic ring, opening up avenues for direct functionalization without the need for pre-installed reactive groups. By calculating the activation energies of different potential reaction pathways, chemists can prioritize which experimental routes are most likely to be successful.

Another area of interest is the prediction of photochemical reactivity. Time-dependent DFT (TD-DFT) can be used to simulate the excited states of this compound and predict its behavior upon irradiation with light, potentially uncovering novel photo-induced reactions.

Advanced Spectroscopic and Analytical Characterization of 4 Bromo 2 Fluoro 1 Pentylbenzene and Its Derivatives

Mass Spectrometry (MS) Techniques

Mass spectrometry is a vital analytical technique that provides information about the molecular weight and elemental composition of a compound.

High-resolution mass spectrometry provides a very precise measurement of the mass-to-charge ratio of an ion. This accuracy allows for the determination of the elemental formula of a compound, as the measured mass can be matched to a unique combination of atoms. For a related compound, 4-bromo-2-fluoro-1-(pentyloxy)benzene, the predicted monoisotopic mass is 260.0212 Da. uni.lu This level of precision is essential for confirming the identity of newly synthesized compounds.

Gas chromatography-mass spectrometry combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is used to assess the purity of a sample by separating the target compound from any impurities or isomers. The mass spectrum of each separated component can then be analyzed to identify it. For instance, GC-MS data is available for the related compound 4-Bromo-2-fluorobenzonitrile, demonstrating its utility in separating and identifying components in a mixture. nih.gov

Vibrational Spectroscopy: Infrared (IR) and Raman for Functional Group Identification

Vibrational spectroscopy, including infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Different functional groups absorb at characteristic frequencies. For example, the IR spectrum of 1-Bromo-4-pentylbenzene shows characteristic peaks for C-H stretching in the aromatic ring and the alkyl chain, as well as C=C stretching in the aromatic ring. nih.gov Similar characteristic absorptions would be expected for 4-Bromo-2-fluoro-1-pentylbenzene, with additional features due to the C-F bond.

Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR spectroscopy. It measures the inelastic scattering of monochromatic light. Certain vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. Raman spectra have been recorded for related compounds like 4-Bromo-2-fluorobenzonitrile and 1-Bromo-4-pentylbenzene, providing valuable information about their molecular vibrations. nih.govnih.gov

A table summarizing the expected vibrational frequencies for key functional groups in this compound is provided below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Aliphatic) | Stretching | 2850 - 2960 |

| C=C (Aromatic) | Stretching | 1450 - 1600 |

| C-F (Aromatic) | Stretching | 1100 - 1250 |

| C-Br | Stretching | 500 - 600 |

X-ray Crystallography for Definitive Solid-State Structure Determination

The unequivocal determination of a molecule's three-dimensional arrangement in the solid state is achieved through single-crystal X-ray crystallography. This powerful analytical technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical and chemical properties.

As of the current literature survey, a definitive single-crystal X-ray structure of this compound has not been reported. The process of obtaining a crystal suitable for X-ray diffraction can be challenging for molecules that are liquids or oils at room temperature, which is often the case for alkylbenzene derivatives with relatively short alkyl chains. The flexibility of the pentyl group can also introduce conformational disorder within the crystal lattice, further complicating the structure determination.

Should a suitable crystal of this compound be obtained, the expected crystallographic data would include the crystal system, space group, and unit cell dimensions, as illustrated in the hypothetical data table below.

Interactive Table: Hypothetical X-ray Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 7.50 |

| b (Å) | 10.20 |

| c (Å) | 15.50 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1185.75 |

| Z | 4 |

Advanced Chromatographic Methods for Separation and Quantification

Chromatographic techniques are indispensable for the purification, separation, and quantification of this compound and its derivatives from reaction mixtures and for assessing their purity.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile or thermally labile compounds. For halogenated aromatic compounds like this compound, reversed-phase HPLC is a common approach.

In a typical reversed-phase setup, a nonpolar stationary phase (such as C18-silica) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. nih.gov The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. The hydrophobicity of the pentyl group in this compound would lead to significant retention on a C18 column.

Method development would involve optimizing the mobile phase composition, flow rate, and column temperature to achieve adequate separation from impurities or other reaction components. The use of a diode-array detector (DAD) or a fluorescence detector (FLD) can provide additional selectivity and sensitivity. rsc.orgwur.nl For instance, a method for separating related halogenated aromatic compounds on a C18 column might use a gradient of acetonitrile in water with trifluoroacetic acid as a modifier to ensure good peak shape. chromforum.org

Interactive Table: Illustrative HPLC Method Parameters for this compound

| Parameter | Illustrative Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid |

| Gradient | 50% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time (Hypothetical) | 12.5 min |

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. This compound, with a predicted boiling point around 259.5 °C, is amenable to GC analysis. gcms.cz

The choice of the GC column is critical for achieving good separation. A low-polarity column, such as one with a 5% phenyl polymethylsiloxane stationary phase (e.g., DB-5ms or equivalent), is often suitable for the analysis of halogenated hydrocarbons. sigmaaldrich.com The separation is based on the boiling points of the compounds and their interactions with the stationary phase.

When coupled with a mass spectrometer (GC-MS), this technique provides not only retention time data but also mass spectra, which are invaluable for structural confirmation. The mass spectrum of this compound would be expected to show a characteristic isotopic pattern for the bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio). For quantitative analysis, an electron capture detector (ECD) or a halogen-specific detector (XSD) could offer enhanced sensitivity for this halogenated compound. nih.gov

Interactive Table: Illustrative GC-MS Method Parameters for this compound

| Parameter | Illustrative Condition |

| Column | 5% Phenyl Polymethylsiloxane, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium, constant flow at 1.2 mL/min |

| Inlet Temperature | 280 °C |

| Oven Program | 100 °C (hold 2 min), then 15 °C/min to 300 °C (hold 5 min) |

| MS Transfer Line | 290 °C |

| Ionization Mode | Electron Ionization (EI) |

| Mass Range | 50-400 m/z |

| Retention Time (Hypothetical) | 15.8 min |

Specialized Techniques for Mechanistic Studies (e.g., In situ NMR, Reaction Progress Monitoring)

Understanding the mechanism of a chemical reaction is key to its optimization and control. Specialized techniques that allow for the real-time monitoring of reacting species are particularly insightful.

For reactions involving this compound, such as the formation of a Grignard reagent, in situ Nuclear Magnetic Resonance (NMR) spectroscopy could be a powerful tool. rsc.org By acquiring NMR spectra directly from the reaction mixture as it proceeds, it is possible to identify and quantify reactants, intermediates, and products over time. For example, in the formation of a Grignard reagent from this compound, ¹⁹F NMR could be used to monitor the disappearance of the starting material and the appearance of the fluorinated organometallic intermediate. Similarly, ¹H NMR would show changes in the aromatic and alkyl regions of the spectrum.

Other in situ spectroscopic techniques, such as Raman or mid-infrared (IR) spectroscopy, can also be employed for reaction progress monitoring. spectroscopyonline.comrsc.org These techniques are particularly useful as they can often be performed using fiber-optic probes immersed directly into the reaction vessel, providing real-time kinetic data without the need for sampling. For instance, the progress of a Grignard reaction involving manganese(II) chloride has been successfully monitored in real-time using Raman spectroscopy. acs.org Such studies on analogous systems provide a blueprint for how the reactivity of this compound could be investigated.

Synthetic Applications and Derivatization of 4 Bromo 2 Fluoro 1 Pentylbenzene

Strategic Utility in the Construction of Hindered and Sterically Challenged Derivatives:No studies were found that utilize 4-Bromo-2-fluoro-1-pentylbenzene for the synthesis of sterically hindered molecules.

Due to the absence of specific data for this compound, it is not possible to generate the requested article without resorting to speculation, which would violate the core principles of scientific accuracy. It is likely that this specific isomer has not been a focus of published research or its synthesis and applications are not disclosed in the public domain.

Table of Compounds Mentioned

As no article could be generated, a table of compounds is not applicable. The compounds found during the search were related, but not the specific subject of the requested article.

Future Directions and Emerging Research Challenges in Halogenated Alkylbenzene Chemistry

Development of Eco-Friendly and Atom-Economical Synthesis Routes

The synthesis of polysubstituted aromatics like 4-Bromo-2-fluoro-1-pentylbenzene has traditionally relied on multi-step sequences that often generate significant waste. A common approach would be the Friedel-Crafts reaction, a robust method for C-C bond formation on aromatic rings. wikipedia.orgmasterorganicchemistry.com For instance, the synthesis could start from commercially available 1-bromo-3-fluorobenzene (B1666201). sigmaaldrich.com A Friedel-Crafts acylation with valeryl chloride and a stoichiometric amount of a Lewis acid like aluminum chloride (AlCl₃) would yield the corresponding ketone, 4-bromo-2-fluoro-1-valerylbenzene. masterorganicchemistry.comtcd.ie Subsequent reduction of the keto group, for example, via a Clemmensen or Wolff-Kishner reduction, would furnish the final pentyl chain. ncert.nic.in

However, this classical route suffers from poor atom economy, primarily due to the use of stoichiometric Lewis acids that are hydrolyzed during workup, creating large volumes of acidic waste. masterorganicchemistry.com Furthermore, Friedel-Crafts alkylations (as opposed to acylations) are susceptible to carbocation rearrangements and polyalkylation, which complicates product profiles. wikipedia.org

Future research is intensely focused on developing greener and more atom-economical alternatives. A significant advancement lies in the use of reusable solid acid catalysts, such as zeolites or scandium triflate resins, which can mediate Friedel-Crafts acylations under solvent-free or microwave-assisted conditions, minimizing waste and simplifying purification. google.com Another promising frontier is the direct C-H alkylation of the 1-bromo-3-fluorobenzene precursor. While challenging due to the multiple reactive sites on the ring, catalytic methods that use alcohols as alkylating agents with the extrusion of water as the only byproduct represent a highly atom-economical approach. nih.gov

Moreover, the synthesis of the halogenated precursors themselves is undergoing a green transformation. Traditional brominations often use hazardous molecular bromine. Modern flow chemistry protocols now allow for the in-situ generation of bromine from safer salts like KBr via oxidation, immediately followed by reaction and quenching, which drastically improves process safety and control. nih.govnih.gov

| Feature | Traditional Route (Friedel-Crafts Acylation) | Emerging Eco-Friendly Route |

| Starting Material | 1-Bromo-3-fluorobenzene, Valeryl chloride | 1-Bromo-3-fluorobenzene, Pentanol |

| Catalyst | Aluminum chloride (AlCl₃) (stoichiometric) | Reusable solid acid or Ruthenium complex (catalytic) |

| Key Reaction | Friedel-Crafts Acylation followed by Reduction | Direct Catalytic C-H Alkylation |

| Byproducts | HCl, Aluminum hydroxide (B78521) salts | Water |

| Atom Economy | Low | High |

| Environmental Impact | High (acidic waste streams) | Low (minimal waste) |

Exploration of Unprecedented Reactivity Modes for Bromo-Fluoro-Arenes

The presence of two different halogens on the aromatic ring of this compound is the source of its most interesting and synthetically useful reactivity. In transition-metal-catalyzed cross-coupling reactions, the reactivity of carbon-halogen bonds typically follows the order C-I > C-Br > C-Cl >> C-F. This vast difference in reactivity allows for highly selective functionalization.

For this compound, the C-Br bond is the primary site for palladium-catalyzed reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings. This allows for the selective introduction of aryl, vinyl, alkynyl, or amino groups at the C4 position while leaving the robust C-F bond untouched. nih.gov This selective reactivity is the cornerstone of its utility as a building block for more complex molecules.

Emerging research challenges lie in activating the notoriously inert C-F bond and exploring non-canonical reactivity. While C-F bond activation is difficult, sequential cross-coupling reactions, where the C-Br bond is first functionalized followed by a second coupling at the C-F position under more forcing conditions or with specialized catalyst systems, are an active area of investigation. mdpi.com

Another potential reactivity mode is the formation of a benzyne (B1209423) intermediate. masterorganicchemistry.com Treatment of this compound with a very strong base, such as sodium amide (NaNH₂), could induce the elimination of HBr, leading to a highly reactive aryne. This intermediate could then be trapped by various nucleophiles. However, the regioselectivity of the initial deprotonation (ortho to the fluorine or ortho to the bromine) would need to be carefully controlled to avoid mixtures of products.

| Position | Bond Type | Expected Reactivity | Potential Transformations |

| C4 | Aryl-Bromine | High (in Pd-coupling) | Suzuki, Heck, Sonogashira, Buchwald-Hartwig, etc. |

| C2 | Aryl-Fluorine | Very Low | Activated under forcing conditions or with specific catalysts. |

| Benzylic C-H | sp³ C-H | Moderate | Radical halogenation (e.g., with NBS). |

| Aromatic C-H | sp² C-H | Low | Direct C-H functionalization with appropriate directing groups/catalysts. |

| C3-H / C5-H | Aryl C-H | Very Low | Potential for benzyne formation via deprotonation and HBr elimination. |

Advancements in Highly Site-Selective Functionalization Strategies

Beyond the inherent selectivity of the C-Br versus C-F bonds, future research aims to achieve site-selective functionalization of the C-H bonds on the aromatic ring. The substitution pattern of this compound presents a complex regiochemical puzzle for further electrophilic aromatic substitution. The fluorine and bromine atoms are deactivating but ortho-, para-directing, while the pentyl group is activating and also ortho-, para-directing. Predicting the outcome of reactions like nitration or further halogenation requires a nuanced understanding of the competing electronic and steric effects. The position ortho to the fluorine (C3) and ortho to the pentyl group (C6, which is equivalent to C2) are electronically distinct, offering opportunities for selective reactions if the right conditions are found.

A major challenge and area of intense research is the development of catalysts for direct C-H functionalization that can override the innate directing effects of the existing substituents. rsc.orgscispace.com By using transient directing groups or catalysts with high steric demand, it may become possible to selectively functionalize the C-H bond at the C5 position, which is sterically accessible but electronically disfavored. Rhodium and Iridium catalysts have shown particular promise in directing C-H activation to specific sites that are otherwise unreactive. scispace.com

These advanced strategies would bypass the need for multi-step sequences involving pre-functionalized starting materials, leading to more efficient and sustainable synthetic routes. The ability to precisely install a new functional group at any desired position on the this compound scaffold would unlock its full potential as a versatile synthetic platform.

| Reagent/Reaction | Directing Influence | Predicted Major Product Position(s) |

| Nitration (HNO₃/H₂SO₄) | -F (ortho, para), -Br (ortho, para), -Pentyl (ortho, para) | C6 (ortho to pentyl, meta to Br, ortho to F) and C3 (ortho to F, meta to pentyl and Br) are most likely. Sterics may favor C6. |

| Further Bromination (Br₂/FeBr₃) | Competing directing effects as above. | Similar to nitration, with potential for C6 and C3 substitution. |

| Directed C-H Activation (e.g., Rh-catalyzed) | Catalyst-dependent, can override substrate bias. | Potentially C5 or C3, depending on the directing group strategy employed. |

Integration with Flow Chemistry and Automated Synthesis Platforms for Scalable Production

The transition from laboratory-scale synthesis to industrial production presents challenges of safety, scalability, and reproducibility. Continuous flow chemistry offers elegant solutions to many of these problems, particularly for reactions involving hazardous reagents or strong exotherms, such as halogenations and nitrations. nih.gov

The synthesis of this compound could be significantly streamlined using a flow-based approach. For example, the in-situ generation of a brominating agent and the subsequent bromination of a fluoro-alkylbenzene precursor could be performed in a continuous stream, minimizing operator exposure to hazardous materials and allowing for precise control over reaction time and temperature. nih.gov Similarly, a multi-step sequence like a Friedel-Crafts acylation followed by a reduction could be "telescoped" into a single, continuous flow process, eliminating the need for isolation and purification of intermediates.